molecular formula C16H15N3O4S3 B5092849 4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5092849
M. Wt: 409.5 g/mol
InChI Key: LXBSAOZQBKKSMC-UHFFFAOYSA-N
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Description

4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with a phenylmethanesulfonamido group and a thiazolyl group, making it a unique structure with potential biological activities.

Properties

IUPAC Name

4-(benzylsulfonylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c20-25(21,12-13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)26(22,23)19-16-17-10-11-24-16/h1-11,18H,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBSAOZQBKKSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Benzene Derivative: The final step involves coupling the thiazole-sulfonamide intermediate with a benzene derivative that has a phenylmethanesulfonamido group. This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against bacterial and fungal infections.

    Biological Research: The compound is used to investigate enzyme inhibition and protein binding interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antimicrobial effects. The thiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, structurally similar but with a different heterocyclic ring.

Uniqueness

4-(PHENYLMETHANESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a thiazole ring and a phenylmethanesulfonamido group, which may confer distinct biological activities and binding properties compared to other sulfonamides.

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